Methyl 6-oxo-6-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)hexanoate
Overview
Description
Methyl 6-oxo-6-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)hexanoate is a complex organic compound with a unique structure that includes an indazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-oxo-6-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)hexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,6,6-trimethyl-4-oxo-5,7-dihydroindazole with a suitable ester, followed by oxidation and esterification reactions. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-6-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 6-oxo-6-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)hexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-oxo-6-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
- Methyl 3-oxo-6-octenoate
- Ethynylcyclooctane
Uniqueness
Methyl 6-oxo-6-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)hexanoate is unique due to its specific indazole ring system and the presence of multiple functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 6-oxo-6-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)hexanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-11-16-12(9-17(2,3)10-13(16)20)19(18-11)14(21)7-5-6-8-15(22)23-4/h5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEIJZNBHWAVJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)(C)C)C(=O)CCCCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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